molecular formula C9H22O2Si B058167 2-(tert-Butyldimethylsilanyloxy)propan-1-ol CAS No. 142072-07-9

2-(tert-Butyldimethylsilanyloxy)propan-1-ol

Cat. No.: B058167
CAS No.: 142072-07-9
M. Wt: 190.35 g/mol
InChI Key: FRYOCKYIGKFINL-UHFFFAOYSA-N
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Description

2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol is an organic compound with the molecular formula C8H20O2Si. It is a colorless to almost colorless liquid that is used as an intermediate in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with propan-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol involves its ability to act as a protecting group for hydroxyl groups in organic molecules. The silyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol is unique due to its specific structure, which provides a balance of stability and reactivity. The tert-butyl(dimethyl)silyl group offers protection to the hydroxyl group while allowing for selective reactions at other sites. This makes it a valuable intermediate in complex organic syntheses .

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYOCKYIGKFINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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